Phosphonic acid, [2-(2-pyridinyl)ethyl]- Phosphonic acid, [2-(2-pyridinyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 101084-12-2
VCID: VC18844270
InChI: InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11)
SMILES:
Molecular Formula: C7H10NO3P
Molecular Weight: 187.13 g/mol

Phosphonic acid, [2-(2-pyridinyl)ethyl]-

CAS No.: 101084-12-2

Cat. No.: VC18844270

Molecular Formula: C7H10NO3P

Molecular Weight: 187.13 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [2-(2-pyridinyl)ethyl]- - 101084-12-2

Specification

CAS No. 101084-12-2
Molecular Formula C7H10NO3P
Molecular Weight 187.13 g/mol
IUPAC Name 2-pyridin-2-ylethylphosphonic acid
Standard InChI InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11)
Standard InChI Key IMDMRSKUJKZQQE-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CCP(=O)(O)O

Introduction

Structural and Molecular Characteristics

The compound features a pyridine ring substituted at the 2-position with an ethyl chain terminating in a phosphonic acid group (-PO₃H₂). The IUPAC name, 2-pyridin-2-ylethylphosphonic acid, reflects this connectivity . Key structural attributes include:

  • Pyridine moiety: A six-membered aromatic ring with a nitrogen atom at position 2, enabling π-π stacking and metal coordination .

  • Ethyl linker: A two-carbon chain providing conformational flexibility while maintaining proximity between the pyridine and phosphonic acid groups.

  • Phosphonic acid group: A tetrahedral phosphorus center bonded to three oxygen atoms (two hydroxyl, one double-bonded oxygen), conferring acidity and metal-chelating capability .

The canonical SMILES representation, C1=CC=NC(=C1)CCP(=O)(O)O, and InChIKey IMDMRSKUJKZQQE-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Synthesis and Purification Strategies

Synthesis Pathways

The primary synthesis route involves converting dialkyl phosphonates to phosphonic acids. A widely adopted method employs bromotrimethylsilane (BrSiMe₃) under mild conditions :

  • Esterification: Diethyl 2-(2-pyridinyl)ethylphosphonate (CAS 4972-36-5) serves as a precursor, synthesized via Arbuzov or Michaelis-Becker reactions .

  • Dealkylation: Treatment with BrSiMe₃ cleaves ester groups, yielding the phosphonic acid:

    (EtO)2P(O)CH2CH2C5H4NBrSiMe₃HO2P(O)CH2CH2C5H4N+2EtBr+Me3SiBr\text{(EtO)}_2P(O)CH₂CH₂C₅H₄N \xrightarrow{\text{BrSiMe₃}} \text{HO}_2P(O)CH₂CH₂C₅H₄N + 2 \text{EtBr} + \text{Me}_3\text{SiBr}

This method minimizes side reactions, preserving the integrity of the pyridine ring .

Purification Techniques

Due to high polarity, purification employs:

  • Recrystallization: From polar solvents like water-ethanol mixtures, achieving >95% purity.

  • Column chromatography: Silica gel with eluents such as methanol/dichloromethane (1:10 v/v) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • P=O stretch: 1150–1250 (strong).

  • P-OH stretches: 2300–2700 (broad) .

  • Pyridine ring vibrations: 1450–1600 (C=C/C=N).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): Pyridine protons (δ 7.2–8.5 ppm), ethylenic protons (δ 2.5–3.5 ppm), and P-OH protons (δ 1.5–2.0 ppm, exchangeable) .

  • ³¹P NMR: Single peak near δ 15–20 ppm, characteristic of phosphonic acids .

Chemical Reactivity and Mechanistic Insights

Acid-Base Behavior

The phosphonic acid group exhibits two dissociation steps:

HO2P(O)CH2CH2C5H4NHO2P(O)CH2CH2C5H4N+H+(pKa12.0)\text{HO}_2P(O)CH₂CH₂C₅H₄N \rightleftharpoons \text{HO}_2P(O^-)CH₂CH₂C₅H₄N + \text{H}^+ \quad (\text{p}K_{a1} \approx 2.0) HO2P(O)CH2CH2C5H4NO2P(O2)CH2CH2C5H4N+H+(pKa27.5)\text{HO}_2P(O^-)CH₂CH₂C₅H₄N \rightleftharpoons \text{O}_2P(O^{2-})CH₂CH₂C₅H₄N + \text{H}^+ \quad (\text{p}K_{a2} \approx 7.5)

These values approximate typical phosphonic acids, enabling pH-dependent coordination .

Metal Coordination

The compound acts as a bidentate ligand, binding via pyridine nitrogen and phosphonate oxygen. Example complexes:

  • Cu(II): Forms octahedral complexes with two ligands, enhancing catalytic activity in oxidation reactions .

  • Fe(III): Stabilizes colloidal iron oxides in aqueous media, relevant to materials synthesis .

Applications in Scientific Research

Materials Science

  • Metal-Organic Frameworks (MOFs): Serves as a linker for porous materials with high thermal stability .

  • Surface Functionalization: Modifies oxide surfaces (e.g., TiO₂) for corrosion inhibition.

Biomedical Applications

  • Bisphosphonate Analogues: Structural similarity to risedronate (a bone resorption inhibitor) suggests potential in osteoporosis treatment .

  • Antimicrobial Agents: Pyridine-phosphonate conjugates exhibit activity against Gram-positive bacteria .

Comparison with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
[2-(2-Pyridinyl)ethyl]-PAC₇H₁₀NO₃PMonophosphonate, ethyl linkerMOFs, catalysis
[2-Phosphono-1-(4-pyridinyl)ethyl]-PAC₇H₁₁NO₆P₂Bisphosphonate, 4-pyridinyl substitutionBone-targeting therapies

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